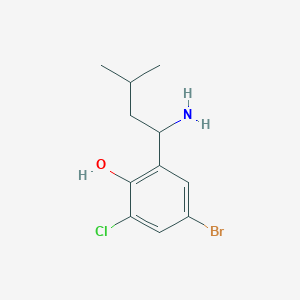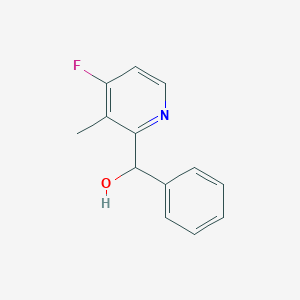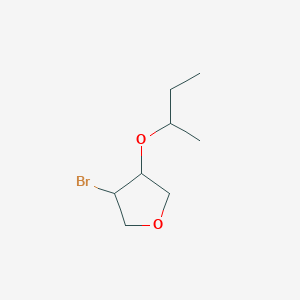
4-Tert-butyl-3-hydroxycyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-hydroxycyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-hydroxycyclohexan-1-one typically involves the selective functionalization of cyclohexanone. One common method is the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 4-position. Subsequent hydroxylation at the 3-position can be achieved using a variety of reagents, including peracids or hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-3-hydroxycyclohexan-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). .
Oxidation: Oxidation of the hydroxyl group can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of 4-tert-butyl-3-oxocyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Reduction: Cis- and trans-4-tert-butylcyclohexanol.
Oxidation: 4-tert-butyl-3-oxocyclohexanone.
Substitution: 4-tert-butyl-3-chlorocyclohexanone.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-hydroxycyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-3-hydroxycyclohexan-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the steric and electronic effects of the tert-butyl and hydroxyl groups. The tert-butyl group, being bulky, prefers an equatorial position in the cyclohexane ring, which affects the compound’s conformational stability and reactivity .
Comparación Con Compuestos Similares
4-Tert-butyl-3-hydroxycyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:
4-tert-butylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
3-hydroxycyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-2-hydroxycyclohexan-1-one: Similar structure but with the hydroxyl group at the 2-position, leading to different conformational preferences and reactivity.
The unique combination of the tert-butyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-tert-butyl-3-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h8-9,12H,4-6H2,1-3H3 |
Clave InChI |
PWJVLZVXBUMZRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
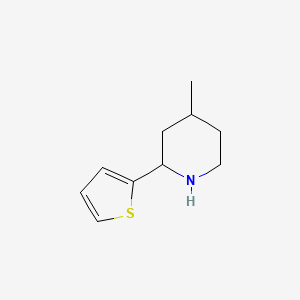

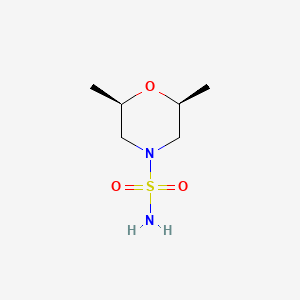
![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
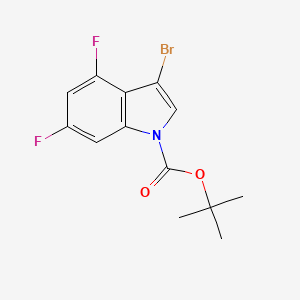

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

